molecular formula C14H16Cl3NO3S B14393708 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide CAS No. 88522-28-5

2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide

Cat. No.: B14393708
CAS No.: 88522-28-5
M. Wt: 384.7 g/mol
InChI Key: SYVHIPBYDIZICM-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a dichlorobenzene sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of N-cyclohexylacetamide, followed by the introduction of the 2,5-dichlorobenzene-1-sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized products.

Scientific Research Applications

2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dicyclohexylacetamide: This compound shares a similar acetamide structure but lacks the dichlorobenzene sulfonyl group.

    2-Chloro-N-cyclohexyl-5-nitrobenzamide: This compound has a nitrobenzene group instead of the dichlorobenzene sulfonyl group.

Uniqueness

2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is unique due to the presence of both the cyclohexyl and dichlorobenzene sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

CAS No.

88522-28-5

Molecular Formula

C14H16Cl3NO3S

Molecular Weight

384.7 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-N-(2,5-dichlorophenyl)sulfonylacetamide

InChI

InChI=1S/C14H16Cl3NO3S/c15-9-14(19)18(11-4-2-1-3-5-11)22(20,21)13-8-10(16)6-7-12(13)17/h6-8,11H,1-5,9H2

InChI Key

SYVHIPBYDIZICM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C(=O)CCl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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